Methyl 2,5-dimethylbenzoylformate

Description

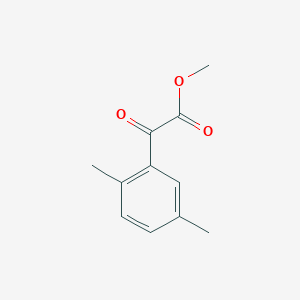

Methyl 2,5-dimethylbenzoylformate is an aromatic ester characterized by a benzoylformate backbone substituted with methyl groups at the 2- and 5-positions of the benzene ring.

Properties

IUPAC Name |

methyl 2-(2,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCUWLRQVHVDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Intermediates

Methyl 2,5-dimethylbenzoylformate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the production of anti-inflammatory drugs such as ibuprofen and naproxen. The compound's electrophilic carbonyl group facilitates asymmetric condensation reactions, which are crucial in synthesizing biologically active compounds .

2. Agrochemical Production

The compound is also employed in synthesizing herbicides. Notably, it is an intermediate in the production of metamitron, a triazine herbicide used extensively in agriculture for weed control in sugar beet fields. The synthesis process involves light-triggered reactions that enhance efficiency and reduce environmental impact compared to traditional methods .

3. Coatings and Adhesives

Methyl benzoylformate finds applications in the formulation of coatings, adhesives, sealants, inks, and toners. Its properties contribute to the stability and performance of these products . The compound's ability to act as a photoinitiator makes it particularly valuable in UV-curable systems, where it facilitates polymerization upon exposure to light.

Case Studies

Case Study 1: Synthesis of Ibuprofen

In a study involving the synthesis of ibuprofen, this compound was used as a starting material due to its ability to undergo asymmetric reduction reactions. The process demonstrated high yields and selectivity, highlighting the compound's significance in pharmaceutical synthesis .

Case Study 2: Metamitron Production

Research on the synthesis of metamitron revealed that using methyl benzoylformate as an intermediate significantly improved the overall efficiency of the production process. The new method reduced toxicity risks associated with traditional cyanide-based approaches and minimized environmental pollution .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediates for ibuprofen and naproxen | High selectivity and yield |

| Agrochemicals | Intermediate for metamitron | Reduced toxicity and environmental impact |

| Coatings & Adhesives | Formulation of UV-curable products | Enhanced stability and performance |

Mechanism of Action

The mechanism by which Methyl 2,5-dimethylbenzoylformate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The exact molecular targets and pathways involved would depend on the context of the research.

Comparison with Similar Compounds

Structural Analogs: Ethyl-Substituted Benzoylformates

Ethyl 3,5-dimethylbenzoylformate and Ethyl 3,4-dimethylbenzoylformate (CAS: 100117-62-2 and 80120-32-7, respectively) are closely related esters with variations in substituent positions and ester groups. Key comparisons include:

| Compound | CAS Number | Molecular Weight | Purity | Physical State | Substituent Positions | Ester Group |

|---|---|---|---|---|---|---|

| Methyl 2,5-dimethylbenzoylformate | Not provided | ~206.24* | - | - | 2,5-positions | Methyl |

| Ethyl 3,5-dimethylbenzoylformate | 100117-62-2 | 206.24 | 96.0% | Liquid (Oil) | 3,5-positions | Ethyl |

| Ethyl 3,4-dimethylbenzoylformate | 80120-32-7 | 206.24 | 96.0% | Liquid (Clear) | 3,4-positions | Ethyl |

*Molecular weight inferred from analogs.

Key Observations :

- Substituent Position Effects: The 2,5-dimethyl configuration in the target compound may influence steric hindrance and electronic properties compared to the 3,5- or 3,4-dimethyl analogs.

- Ester Group Impact : The methyl ester in the target compound may confer higher volatility or differing hydrolysis rates compared to ethyl esters, which are bulkier and may exhibit slower reaction kinetics in ester cleavage reactions .

Reactivity Comparisons: Methanolysis and Hydrolysis

Studies on methyl dihydrofuran carboxylate derivatives (e.g., methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate) reveal that substituents like nitro groups significantly influence reaction pathways. For example:

- Nitro-substituted analogs undergo methanolysis in HCl-CH3OH to form methoxy derivatives, while hydrolysis in acidic or aqueous conditions yields oxo-pentenoic acid derivatives .

- Substituent positions (e.g., electron-donating methyl groups) may stabilize the ester against hydrolysis compared to electron-withdrawing nitro groups in dihydrofuran analogs .

Conformational and Crystallographic Insights

Such interactions may also influence the solubility or crystallinity of the target compound .

Data Table: Key Properties of Compared Compounds

| Property | This compound | Ethyl 3,5-Dimethylbenzoylformate | Ethyl 3,4-Dimethylbenzoylformate |

|---|---|---|---|

| Molecular Formula | C11H12O3 (estimated) | C12H14O3 | C12H14O3 |

| Molecular Weight | ~206.24 | 206.24 | 206.24 |

| Substituent Positions | 2,5-positions | 3,5-positions | 3,4-positions |

| Ester Group | Methyl | Ethyl | Ethyl |

| Physical State | Not reported | Liquid (Oil) | Liquid (Clear) |

| Purity | Not reported | 96.0% | 96.0% |

Biological Activity

Methyl 2,5-dimethylbenzoylformate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in various biochemical pathways.

Chemical Structure and Synthesis

This compound is an ester compound characterized by a benzoyl moiety linked to a formate group. The general formula for this compound is . It can be synthesized through various methods, including the esterification of 2,5-dimethylbenzoyl acid with methanol. The reaction can be catalyzed by acid catalysts under controlled conditions to optimize yield and purity.

Metabolic Role

Research indicates that this compound may act as a metabolite involved in cancer metabolism. Its presence in metabolic pathways suggests potential roles in the regulation of biochemical processes associated with malignancies . This compound may influence cellular mechanisms that are crucial for cancer cell proliferation and survival.

Anti-inflammatory Properties

The compound's derivatives are known to be involved in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen. This connection underscores its relevance in drug development, particularly for conditions involving inflammation . The biological activity of this compound may extend to modulating inflammatory responses, although specific mechanisms require further investigation.

Structure-Activity Relationship (SAR) Analyses

A series of structure-activity relationship studies have been conducted to elucidate the biological activity of compounds similar to this compound. These studies often focus on how variations in chemical structure affect pharmacological properties. For instance:

- Case Study 1 : A study on analogs of methyl benzoylformate demonstrated varying degrees of inhibition on certain cancer cell lines, indicating that modifications to the benzoyl group can significantly impact biological efficacy .

- Case Study 2 : Research on calcium channel modulation by related compounds revealed that structural modifications could enhance selectivity and potency against specific calcium channels, which are crucial targets in cardiovascular and neurological disorders .

Research Findings

Recent findings suggest that this compound possesses electrophilic characteristics that enable it to participate in nucleophilic addition reactions. This property is significant for synthesizing complex organic molecules with potential biological activity.

| Feature | Details |

|---|---|

| Molecular Formula | |

| Biological Applications | Anti-inflammatory drug synthesis |

| Metabolic Role | Involved in cancer metabolism |

| Reactivity | Electrophilic nature allows nucleophilic reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.